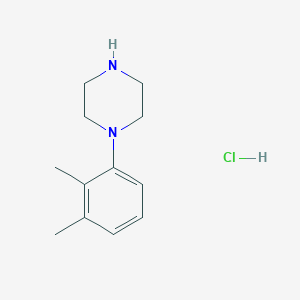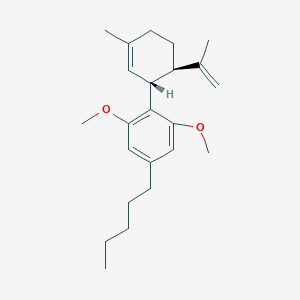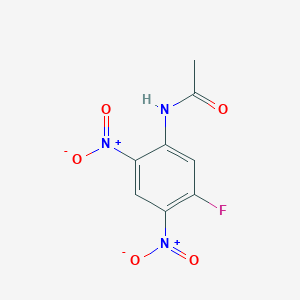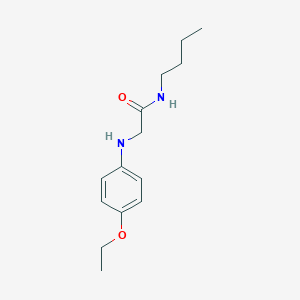
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanon
Übersicht
Beschreibung
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone, also known as 3,5-dimethylpyrazole-4-carboxaldehyde, is an organic compound belonging to the pyrazole family. It is a colorless, crystalline solid that is soluble in organic solvents such as methanol and ethanol. It has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals and agrochemicals. In addition, it is used in the synthesis of dyes, catalysts, and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolderivaten
Die Verbindung wird bei der Synthese von Pyrazolderivaten verwendet . Pyrazole sind fünfringige heterozyklische Strukturen mit zwei benachbarten Stickstoffatomen und dienen als Kernelement in verschiedenen Sektoren der chemischen Industrie, darunter Medizin und Landwirtschaft .
Ligand in der organischen Chemie
Es kann in der organischen Chemie als Ligand fungieren . Ein Ligand ist ein Ion oder Molekül, das an ein zentrales Metallatom bindet, um einen Koordinationskomplex zu bilden.
Antileishmaniale Aktivität
Einige Hydrazin-gekoppelte Pyrazolderivate, die möglicherweise aus dieser Verbindung synthetisiert werden könnten, haben eine antileishmaniale Aktivität gezeigt . Leishmaniose ist eine Krankheit, die durch Parasiten vom Typ Leishmania verursacht wird.
Antimalaria-Aktivität
Dieselben Hydrazin-gekoppelten Pyrazolderivate haben auch eine antimalaria-Aktivität gezeigt . Malaria ist eine durch Mücken übertragene Infektionskrankheit, die Menschen und andere Tiere befällt.
Molekular-Docking-Studien
Die Verbindung kann in Molekular-Docking-Studien verwendet werden . Molekular-Docking ist eine Methode, die häufig im computergestützten Wirkstoffdesign verwendet wird, um die Orientierung eines Moleküls zu einem zweiten vorherzusagen, wenn es an dieses bindet, um einen stabilen Komplex zu bilden.
Antikrebsaktivität
Einige Derivate der Verbindung haben eine vielversprechende Antikrebsaktivität gezeigt . Krebs ist eine Gruppe von Krankheiten, die ein abnormales Zellwachstum beinhalten, das das Potenzial hat, in andere Teile des Körpers einzudringen oder sich auf diese auszubreiten.
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-7(6(3)10)5(2)9-8-4/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFAWYIDDRHPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286352 | |
| Record name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1123-48-4 | |
| Record name | 1123-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone discovered as a potential therapeutic agent for rhodopsin-related retinal diseases?
A1: Researchers utilized a high-throughput screening method combining in silico and cell-based approaches to identify potential pharmacologic chaperones for misfolded rhodopsin, a protein implicated in retinal diseases. [] The study screened a library of 24,000 drug-like small molecules using molecular docking simulations. 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone emerged as a compound of interest due to its ability to inhibit opsin regeneration, albeit weakly, in in vitro assays. [] Further investigation in cell lines expressing the P23H rhodopsin mutant, a model for retinitis pigmentosa, revealed that the compound could partially rescue the mutant protein's function. [] This rescue effect, though moderate at 40%, suggests its potential as a starting point for developing more potent and effective pharmacologic chaperones for rhodopsin-related diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



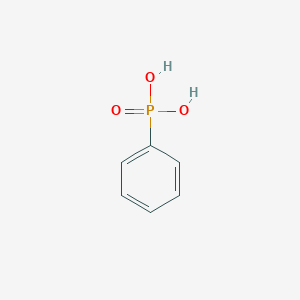
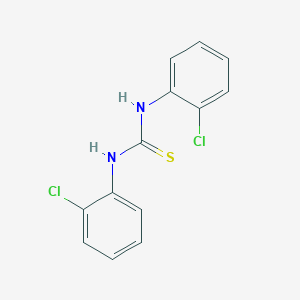

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)


